Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate
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Overview
Description
Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is a heterocyclic compound that features a fused pyrrole and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce halogenated analogs .
Scientific Research Applications
Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
- 2,4-Disubstituted thiazoles
- Pyrazolo[3,4-d]thiazoles
Uniqueness
Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .
Properties
CAS No. |
75103-41-2 |
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Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
ethyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-4-6-8(11-7)14-5(2)10-6/h4,11H,3H2,1-2H3 |
InChI Key |
FKXACJXZJHVHSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)SC(=N2)C |
Origin of Product |
United States |
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